molecular formula C10H8ClN3OS B7775938 6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one

6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one

Cat. No.: B7775938
M. Wt: 253.71 g/mol
InChI Key: MEVVPIPZBNIUQF-UHFFFAOYSA-N
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Description

Compound “6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one” is a chemical entity listed in the PubChem database. It is used in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in research settings for its specific interactions and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one” involves specific synthetic routes that require precise reaction conditions. These conditions include controlled temperature, pressure, and the use of specific catalysts to ensure the desired chemical structure is achieved.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. This ensures consistency and purity of the compound. The process involves multiple steps, including purification and quality control, to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Compound “6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving cellular interactions and biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Compound A: Shares similar structural features but differs in its reactivity and applications.

    Compound B: Has a similar mechanism of action but is used in different industrial processes.

    Compound C: Exhibits comparable chemical properties but is utilized in distinct research settings.

Uniqueness: Compound “6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one” stands out due to its specific chemical structure and reactivity, making it valuable for particular applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

6-amino-1-(4-chlorophenyl)-2-sulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVVPIPZBNIUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)N=C2S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=CC(=O)N=C2S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.